molecular formula C12H20O4 B15309529 Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15309529
M. Wt: 228.28 g/mol
InChI Key: BJZLJDDORURYOO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃. This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. The presence of both ester and spiro functionalities makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.

    Esterification: The resulting spirocyclic intermediate is then esterified using methanol and an acid catalyst to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature Control: Maintaining the reaction temperature to optimize the cyclization and esterification steps.

    Purification: Techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spirocyclic structure may also contribute to its binding affinity with certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications in scientific research and industry.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

methyl 5-methyl-2-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O4/c1-8(2)12(10(13)14-4)11(16-12)5-6-15-9(3)7-11/h8-9H,5-7H2,1-4H3

InChI Key

BJZLJDDORURYOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

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